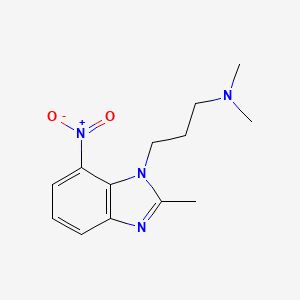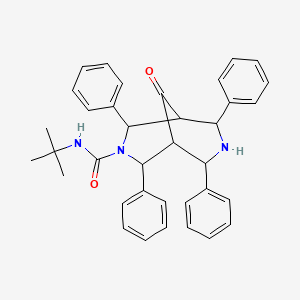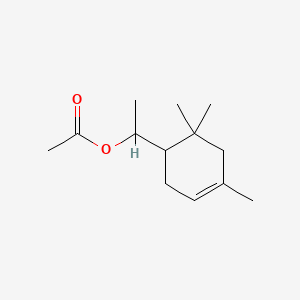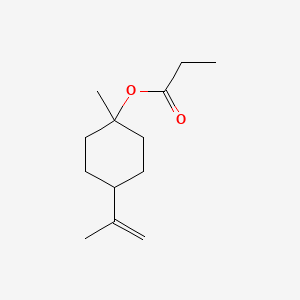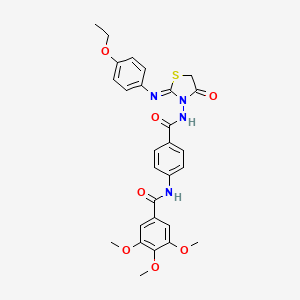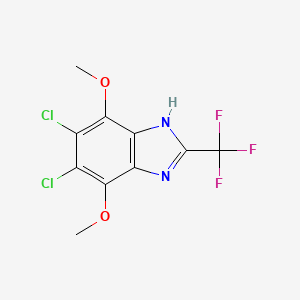
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic or Aliphatic Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Use of Cyanogen Bromide in Acetonitrile Solution: Another method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution.
Analyse Chemischer Reaktionen
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the benzimidazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with antimicrobial, anticancer, antiviral, and antiparasitic activities
Biology: The compound is studied for its potential to interact with biological macromolecules and its effects on various biological pathways.
Agriculture: It is explored for its use as an herbicide and pesticide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- can be compared with other similar compounds such as:
5,6-Dimethylbenzimidazole: This compound is a structural analog with different substituents, leading to variations in biological activity and applications.
2-Phenyl Substituted Benzimidazole Derivatives: These compounds have phenyl groups attached to the benzimidazole ring, resulting in different pharmacological properties.
Polyhalogenobenzimidazoles: These compounds contain multiple halogen atoms, which can influence their reactivity and biological effects.
The uniqueness of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
| 89427-46-3 | |
Molekularformel |
C10H7Cl2F3N2O2 |
Molekulargewicht |
315.07 g/mol |
IUPAC-Name |
5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7Cl2F3N2O2/c1-18-7-3(11)4(12)8(19-2)6-5(7)16-9(17-6)10(13,14)15/h1-2H3,(H,16,17) |
InChI-Schlüssel |
RHBLGQMUTIVZQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1NC(=N2)C(F)(F)F)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
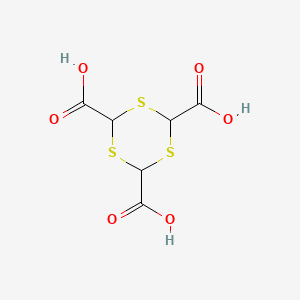
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)

